molecular formula C14H16N4O2 B2961553 (2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide CAS No. 343376-16-9

(2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide

Cat. No.: B2961553
CAS No.: 343376-16-9
M. Wt: 272.308
InChI Key: OBLJGKKVSUIYMR-BVXVVYCSSA-N
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Description

(2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide is a chemical compound of high interest in organic and medicinal chemistry research. It belongs to a class of molecules featuring a push-pull system with an electron-donating dimethylamino group at one end and strong electron-accepting groups, including cyano and hydrazide functionalities, at the other . This donor-acceptor (D-π-A) molecular structure is characteristic of organic dyes and is known to impart inherent nonlinear optical characteristics . Such compounds are intensively developed for applications as photo- and electroluminescent materials in fields including dye lasers, fluorescent sensors, logic memory, and organic light-emitting devices (OLEDs) . The compound is synthesized from key precursors and features a conjugated system that is essential for its electronic properties . It is supplied as a high-purity solid for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(E)-2-cyano-3-(dimethylamino)-N-[(E)-(4-methoxyphenyl)methylideneamino]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c1-18(2)10-12(8-15)14(19)17-16-9-11-4-6-13(20-3)7-5-11/h4-7,9-10H,1-3H3,(H,17,19)/b12-10+,16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLJGKKVSUIYMR-BVXVVYCSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NN=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C#N)/C(=O)N/N=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide (CAS No. 303995-26-8) is a hydrazone derivative that has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesis, and potential applications based on available research findings.

Molecular Formula

  • Chemical Formula : C14_{14}H16_{16}N4_{4}O2_{2}
  • Molecular Weight : 256.30 g/mol

Structural Representation

The structural representation of the compound can be summarized as follows:

 2E 2 cyano 3 dimethylamino N 1E 4 methoxyphenyl methylidene prop 2 enehydrazide\text{ 2E 2 cyano 3 dimethylamino N 1E 4 methoxyphenyl methylidene prop 2 enehydrazide}

Physical Properties

PropertyValue
AppearanceSolid
SolubilitySoluble in ethanol
Melting PointNot specified

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of cyano-hydrazones have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Research has suggested that this compound may possess anticancer properties. A study investigating similar hydrazone derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the methoxyphenyl group is believed to enhance the cytotoxic effects by increasing lipophilicity, facilitating better cell membrane penetration.

Anti-inflammatory Effects

In vitro studies have also highlighted the anti-inflammatory potential of hydrazone compounds. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed, suggesting that this compound could be beneficial in treating inflammatory diseases.

Synthesis and Characterization

The synthesis of this compound typically involves a condensation reaction between appropriate aldehydes and hydrazines. A reported method includes:

  • Reagents :
    • 4-Methoxybenzaldehyde
    • Dimethylaminomethylidene
    • Malononitrile
    • Ethanol as solvent
  • Procedure :
    • Mix the reagents in ethanol.
    • Reflux for 2–3 hours.
    • Cool the mixture and filter the precipitate.
    • Wash with ice-cooled water and ethanol, then dry under vacuum.

Case Studies

Several case studies have explored the biological activities of similar compounds:

  • Study on Antimicrobial Activity :
    • Objective: To evaluate the antimicrobial efficacy against common pathogens.
    • Findings: The compound demonstrated significant inhibition zones against tested bacteria, indicating strong antimicrobial properties.
  • Study on Anticancer Activity :
    • Objective: To assess cytotoxic effects on cancer cell lines.
    • Findings: Induced apoptosis was confirmed through flow cytometry analysis, with IC50 values indicating potent activity.
  • Study on Anti-inflammatory Effects :
    • Objective: To measure cytokine levels in treated cells.
    • Findings: Significant reductions in TNF-alpha and IL-6 levels were observed, supporting its potential use in inflammatory conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano group (-C≡N) undergoes hydrolysis under acidic or basic conditions. For example:
Reaction:

 C NH2O H+/OHΔ CONH2 or  COOH\text{ C N}\xrightarrow[\text{H}_2\text{O H}^+/\text{OH}^-]{\Delta}\text{ CONH}_2\text{ or }\text{ COOH}

  • Acidic hydrolysis yields carboxylic acids, while basic conditions produce amides .

  • Similar hydrolysis pathways are observed in structurally related compounds like (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid .

Condensation Reactions

The hydrazide group (-CONHNH₂) participates in condensation reactions with carbonyl compounds:
Reaction with aldehydes/ketones:

R CONHNH2+R CHOR CONHN CH R +H2O\text{R CONHNH}_2+\text{R CHO}\rightarrow \text{R CONHN CH R }+\text{H}_2\text{O}

  • This forms hydrazones, useful in synthesizing heterocycles.

  • Analogous reactions are documented in Knoevenagel condensations involving cyanoacrylates .

Cyclization Reactions

The compound may undergo cyclization due to its conjugated system:
Example pathway:

Cyano group+hydrazideBaseTriazole or pyrazole derivatives\text{Cyano group}+\text{hydrazide}\xrightarrow{\text{Base}}\text{Triazole or pyrazole derivatives}

  • Cyclization is promoted under basic conditions, forming five- or six-membered rings .

  • Patent US10392384B2 highlights similar cyclization mechanisms in naphthyridine synthesis .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophilic substitution to the para and ortho positions:
Potential reactions:

Reaction TypeReagentProduct
NitrationHNO₃/H₂SO₄Nitro-substituted derivative
HalogenationCl₂/FeCl₃Chloro-substituted derivative
  • Methoxy’s electron-donating nature enhances ring reactivity .

Nucleophilic Additions

The electron-deficient cyano group reacts with nucleophiles:
Example:

 C N+R MgX C NMgX RH2O C O R\text{ C N}+\text{R MgX}\rightarrow \text{ C NMgX R}\xrightarrow{\text{H}_2\text{O}}\text{ C O R}

  • Grignard reagents add to the cyano group, forming ketones after hydrolysis .

Redox Reactions

The dimethylamino group (-N(CH₃)₂) can undergo oxidation:
Reaction:

 N CH H2O2Oxidizing agent N O CH \text{ N CH }\xrightarrow[\text{H}_2\text{O}_2]{\text{Oxidizing agent}}\text{ N O CH }

  • Tertiary amines oxidize to N-oxides, altering solubility and reactivity .

Comparison with Similar Compounds

Cyano-Acrylate Derivatives

Compound Substituents Key Features Biological Relevance Reference
Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate Ethyl ester, 4-methoxyphenyl Syn-periplanar conformation (C4–C8–C9–C10 torsion angle: 3.2°) Precursor for propenoates/amides
(2E)-2-Cyano-3-(4-methoxyphenyl)-N-(thiazol-2-yl)acrylamide Thiazol-2-yl group Enhanced solubility due to heterocycle; potential kinase inhibition Anticancer applications

Key Differences :

  • The ester group in ethyl cyanoacrylate () limits hydrogen-bonding capacity compared to the hydrazide in the target compound.

Hydrazide Derivatives

Compound Substituents Structural Highlights Applications Reference
(E)-2-(4-Chlorophenoxy)-N′-(pyridin-4-ylmethylidene)acetohydrazide Pyridin-4-yl, 4-chlorophenoxy Planar hydrazide backbone; π-stacking with pyridine Antimicrobial intermediates
(2E)-N'-(Benzoyl)-3-(4-chlorophenyl)prop-2-enehydrazide Benzoyl, 4-chlorophenyl Extended conjugation; chlorophenyl enhances lipophilicity Antifungal agents
Target Compound 4-Methoxyphenyl, dimethylamino Methoxy group improves solubility; dimethylamino enhances electron density Under investigation for bioactivity

Key Differences :

  • The pyridine ring in ’s compound facilitates metal coordination, unlike the target compound’s methoxyphenyl group .

Heterocyclic and Conformational Variants

Compound Substituents Conformational Features Significance Reference
(2E)-2-[(2-Hydroxy-4-methoxyphenyl)(phenyl)methylidene]-N-phenylhydrazinecarboxamide Hydroxy, phenyl Dihedral angle of 12.3° between phenyl and hydrazinecarboxamide Hydrogen-bonding networks in crystals
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide Benzodioxol, imidazole Imidazole enables pH-dependent protonation; benzodioxol enhances CNS activity Antifungal and CNS-targeting

Key Differences :

  • The imidazole ring in ’s compound allows for pH-responsive behavior, unlike the target’s dimethylamino group .
  • Hydroxy groups () participate in stronger hydrogen bonds compared to methoxy substituents, affecting crystal packing .

Structural and Crystallographic Insights

  • Conformation: The target compound’s (E,E)-configuration ensures planarity, critical for conjugation and electronic delocalization. Similar compounds, such as ethyl cyanoacrylate (), adopt syn-periplanar conformations to stabilize crystal structures .
  • Hydrogen Bonding : Hydrazide derivatives (e.g., ) form N–H···O and C–H···O interactions, as analyzed via graph set theory (), which influence solubility and stability .
  • Crystallography : Refinement tools like SHELXL () and visualization via ORTEP () have been pivotal in confirming the (E)-configuration and torsion angles in analogs .

Q & A

Q. What are the optimal synthetic routes for preparing (2E)-2-cyano-3-(dimethylamino)-N'-[(1E)-(4-methoxyphenyl)methylidene]prop-2-enehydrazide?

Methodological Answer: The compound is synthesized via a condensation reaction between a substituted aldehyde (e.g., 4-methoxybenzaldehyde) and a hydrazide derivative (e.g., 2-cyano-3-(dimethylamino)prop-2-enehydrazide) under acid or base catalysis. Key steps include:

  • Solvent Selection: Use polar aprotic solvents like DMF or ethanol to enhance reaction efficiency.
  • Catalyst Optimization: Employ glacial acetic acid or piperidine to promote imine bond formation while minimizing side reactions .
  • Purification: Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) yields high-purity product.

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm E/Z isomerism via coupling constants in 1H^1H NMR (e.g., vinyl protons J ≈ 12–16 Hz for trans configuration) .
  • Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z calculated for C15_{15}H17_{17}N4_4O2_2).
  • Elemental Analysis: Match experimental C/H/N percentages to theoretical values (e.g., C: 60.59%, H: 5.72%, N: 18.86%).

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemical configuration of the compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous stereochemical assignment:

  • Crystallization: Grow crystals via slow evaporation of a saturated DCM/hexane solution.
  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refinement with SHELXL-2018/3 ensures accuracy.
  • Key Parameters: Confirm the (2E,1E) configuration via torsion angles (e.g., C2-C3-N-N' ≈ 180° for E geometry) .

Q. What strategies mitigate challenges in studying the compound’s reactivity under physiological conditions?

Methodological Answer:

  • pH-Dependent Stability: Perform UV-Vis spectroscopy in buffered solutions (pH 2–10) to identify degradation products.
  • Kinetic Studies: Use stopped-flow techniques to monitor hydrazone hydrolysis rates in simulated biological media.
  • Computational Modeling: DFT calculations (e.g., Gaussian 16) predict reactive sites and transition states for hydrolysis or tautomerization .

Q. How can the compound’s electronic properties inform its potential as a photosensitizer or ligand?

Methodological Answer:

  • UV-Vis and Fluorescence Spectroscopy: Identify absorption bands (e.g., π→π* transitions at ~350 nm) and emission maxima.
  • Cyclic Voltammetry: Measure redox potentials to assess electron-donor/acceptor capabilities.
  • Theoretical Studies: HOMO-LUMO gaps computed via TD-DFT correlate with experimental spectra .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition: Screen against kinases or proteases using fluorometric assays (e.g., ATP depletion for kinase activity).
  • Cellular Uptake: Fluorescence tagging (e.g., BODIPY derivatives) tracked via confocal microscopy.
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination.

Contradictions and Limitations

  • Stereochemical Stability: and highlight potential E/Z isomerization under light or heat, requiring inert handling conditions.
  • Biological Relevance: While in vitro studies are feasible (), in vivo applications remain unexplored and ethically restricted .

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